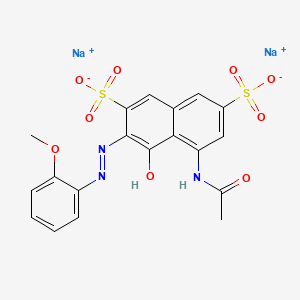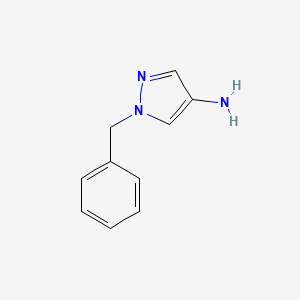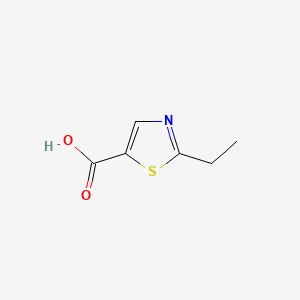
Pontacyl Carmine 2B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pontacyl Carmine 2B is a synthetic dye widely used in various fields of research and industry due to its unique physical and chemical properties. It is known for its vibrant violet color and is commonly used in textile dyeing, biological staining, and as a pH indicator.
Méthodes De Préparation
The synthesis of Pontacyl Carmine 2B involves the diazotization of 2-aminobenzenesulfonic acid followed by coupling with 8-hydroxy-1-naphthoic acid. The resulting compound is then converted to the disodium salt form by treatment with sodium hydroxide. Industrial production methods typically involve large-scale batch processes under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Pontacyl Carmine 2B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using reducing agents like sodium dithionite, resulting in the formation of colorless leuco compounds.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pontacyl Carmine 2B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products.
Mécanisme D'action
The mechanism by which Pontacyl Carmine 2B exerts its effects involves its ability to bind to specific molecular targets. In biological staining, it binds to cellular components, allowing for visualization under a microscope. The dye’s molecular structure allows it to interact with various substrates, leading to its widespread use in different applications .
Comparaison Avec Des Composés Similaires
Pontacyl Carmine 2B can be compared with other similar compounds such as:
C.I. Acid Violet 19: Another synthetic dye with similar applications but different chemical properties.
C.I. Acid Violet 48: Known for its use in HPLC analysis and other analytical techniques.
C.I. Acid Violet 12, disodium salt is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
6625-46-3 |
|---|---|
Formule moléculaire |
C19H17N3NaO9S2+ |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
sodium;5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H17N3O9S2.Na/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);/q;+1 |
Clé InChI |
DTMLUJSXQVSYJS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O.[Na+] |
| 6625-46-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[b]thiophene-3-aceticacid, 5-bromo-](/img/structure/B1266342.png)








![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)


